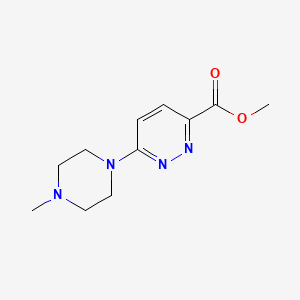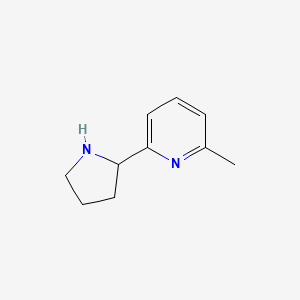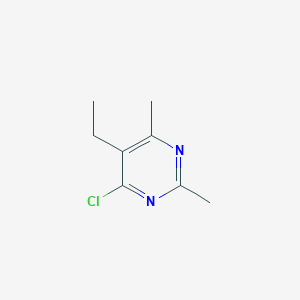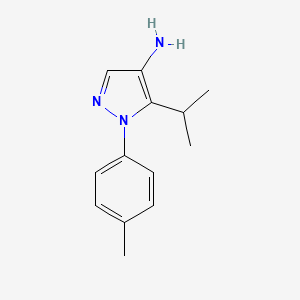
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as MPA, is a chemical compound that belongs to the pyrazol family. MPA has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Polymer Modification
1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied in the context of polymer modification. Aly and El-Mohdy (2015) explored its application in modifying polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. This modification enhanced the thermal stability and swelling degree of the polymers and displayed promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
This compound has also been researched for its role in corrosion inhibition. Chetouani et al. (2005) found that certain pyrazole compounds, including this compound, are effective in inhibiting iron corrosion in acidic environments. The study highlighted its potential as a mixed-type corrosion inhibitor (Chetouani et al., 2005).
Synthesis and Structural Analysis
Research by Szlachcic et al. (2020) involved the analysis of pyrazole derivatives for their reductive cyclization, revealing the impact of intramolecular hydrogen bonding on their reactivity. This study provides insights into alternative synthesis methods for such compounds (Szlachcic et al., 2020).
Bioactivity
Titi et al. (2020) synthesized and characterized pyrazole derivatives, including the compound , for their antitumor, antifungal, and antibacterial activities. The study confirmed its biological activity against breast cancer and microbes, indicating its potential in pharmaceutical applications (Titi et al., 2020).
Ullmann Coupling Reaction
Veettil and Haridas (2010) studied the synthesis of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine, a compound related to this compound, through Ullmann coupling reaction, highlighting its relevance in organic synthesis (Veettil & Haridas, 2010).
Reactivity in Chemical Synthesis
Gein and Mar'yasov (2015) investigated the reactivity of 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones with various reagents, including hydrazine and phenylhydrazine, shedding light on the synthetic versatility of pyrazole derivatives (Gein & Mar'yasov, 2015).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-12(14)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWRPZHOXYLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



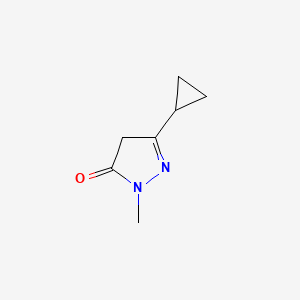

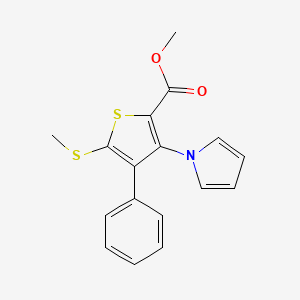

![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
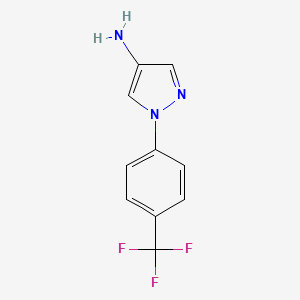

![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
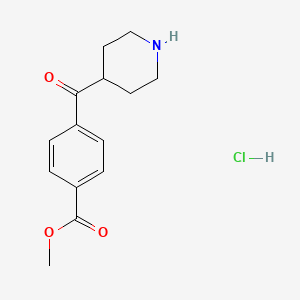
![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
